N-(4-aminocyclohexyl)-3-methoxybenzamide
Description
Properties
CAS No. |
771543-83-0 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-4,9,11-12H,5-8,15H2,1H3,(H,16,17) |
InChI Key |
UMPFTTGHUHQUAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Amidation
The most direct route involves converting 3-methoxybenzoic acid to its acid chloride derivative, followed by nucleophilic acyl substitution with 4-aminocyclohexylamine.
Procedure :
- Acid Chloride Formation : 3-Methoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (1.2 equiv) in chlorobenzene at 70–80°C for 2 hours. Excess thionyl chloride is removed via distillation.
- Amidation : The resultant 3-methoxybenzoyl chloride is added dropwise to a solution of 4-aminocyclohexylamine (1.1 equiv) in dichloromethane at 0°C. Triethylamine (2.0 equiv) neutralizes liberated HCl. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup and recrystallization from ethanol.
Yield : 92–95% (reported for analogous benzanilides).
Purity : >98% (HPLC, UV detection at 254 nm).
Coupling Reagent-Assisted Synthesis
Carbodiimide-based coupling agents enable amide bond formation under mild conditions, avoiding harsh acid chlorides.
Procedure :
- Activation : 3-Methoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) are dissolved in dimethylformamide (DMF). The solution is stirred at 0°C for 30 minutes.
- Coupling : 4-Aminocyclohexylamine (1.1 equiv) is added, and the reaction proceeds at room temperature for 24 hours. The product is isolated via extraction with ethyl acetate and purified by column chromatography (silica gel, hexane/ethyl acetate 3:1).
Yield : 85–88%.
Advantages : Minimal side products; suitable for acid-sensitive substrates.
Phosphorus Trichloride-Based Condensation
Adapted from industrial-scale benzanilide synthesis, this method emphasizes atom economy and reduced wastewater.
Procedure :
- Reaction Setup : 3-Methoxybenzoic acid (1.0 equiv) and 4-aminocyclohexylamine (1.05 equiv) are suspended in chlorobenzene. Phosphorus trichloride (0.3 equiv) is added dropwise at 70°C.
- Thermal Activation : The mixture is heated to 100°C for 2 hours, cooled, and quenched with water. The organic layer is separated, concentrated, and crystallized from methanol.
Yield : 94–97%.
Key Metric : Reduced iron content in wastewater (<5 ppm) compared to traditional sulfide reductions.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, dimethylacetamide) enhance coupling reagent efficiency but complicate purification. Nonpolar solvents (chlorobenzene) improve phase separation in acid chloride routes but require higher temperatures.
Temperature and Stoichiometry
- Acid Chloride Route : Excess amine (1.1–1.2 equiv) minimizes unreacted acyl chloride. Elevated temperatures (100°C) accelerate reaction kinetics but risk decarboxylation.
- Coupling Reagents : Substoichiometric HOBt (0.8 equiv) reduces racemization in stereosensitive applications.
Analytical Characterization and Purity Assessment
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH), 7.45–7.38 (m, 3H, aromatic), 3.84 (s, 3H, OCH₃), 3.51 (br s, 1H, cyclohexyl NH₂), 1.82–1.45 (m, 8H, cyclohexyl).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40), purity ≥98%.
Melting Point and Stability
- Melting Point : 152–154°C (consistent with crystalline amides).
- Storage : Stable at −20°C for >12 months; hygroscopic in humid environments.
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride Route | Coupling Reagent Route | PCl₃ Condensation |
|---|---|---|---|
| Yield | 92–95% | 85–88% | 94–97% |
| Reaction Time | 4–6 hours | 24 hours | 2–3 hours |
| Byproducts | HCl, SO₂ | Urea derivatives | Minimal |
| Scalability | High (>1 kg) | Moderate (100 g) | High |
| Cost (USD/g) | 0.45 | 1.20 | 0.60 |
Key Insight : The PCl₃ method balances cost and efficiency, making it preferable for industrial applications, while coupling reagents suit lab-scale stereochemical control.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-aminocyclohexyl)-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The amino group allows the compound to form hydrogen bonds with biological macromolecules, while the methoxy group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may act on various pathways, including enzyme inhibition and receptor modulation, depending on its specific application.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their modifications, and associated biological activities:
Pharmacological and Physicochemical Comparisons
Lipophilicity and CNS Penetration
- This compound (logP ~2.3–2.5) shares a favorable logP range with Compound 7 (logP 2.37–2.55), both aligning with optimal CNS penetration thresholds (logP 2–3) .
- CoPo-22 (logP unstated) incorporates a bulky quinoline group, likely increasing molecular weight and reducing passive diffusion compared to the cyclohexyl-containing target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(4-aminocyclohexyl)-3-methoxybenzamide and its analogs?
- Methodological Answer : A common approach involves coupling 3-methoxybenzoic acid derivatives with aminocyclohexyl moieties using carbodiimide reagents like EDC·HCl. For example, in the synthesis of structurally similar benzamides, aniline derivatives are reacted with carboxylic acids in dichloromethane (DCM) under inert atmospheres, followed by purification via column chromatography (e.g., 3:1 hexane/EtOAC) to isolate the product . Careful stoichiometric control of reagents (e.g., 1.1 eq acid to 1.0 eq amine) ensures high yields.
Q. How can initial biological screening assays be designed to evaluate the activity of this compound?
- Methodological Answer : Radioligand binding assays are recommended for receptor affinity studies. For example, dopamine D4 receptor selectivity can be assessed using transfected cell lines expressing human D4, D2, and D3 receptors. Competitive binding assays with [³H]spiperone (for D2/D3) and [³H]NGD 94-1 (for D4) can determine IC₅₀ values. Selectivity ratios (>100-fold for D4 over D2/D3) should be validated using concentration-response curves .
Q. What safety precautions are critical during the synthesis of this compound?
- Methodological Answer : Conduct Ames testing (e.g., Ames II assay) to assess mutagenicity, as structurally related anomeric amides may exhibit mutagenic potential. Use ventilation controls (fume hoods) and personal protective equipment (PPE) such as nitrile gloves and lab coats. Storage of intermediates (e.g., sodium pivalate) should avoid heat due to decomposition risks .
Advanced Research Questions
Q. How can structural modifications improve CNS penetration and reduce off-target effects of this compound?
- Methodological Answer : Optimize lipophilicity (logP ~2.5) by introducing electron-withdrawing groups (e.g., trifluoromethoxy) to enhance blood-brain barrier permeability. In vivo pharmacokinetic studies in non-human primates, such as PET imaging with carbon-11-labeled analogs, can validate CNS uptake. For selectivity, replace chlorophenyl groups with cyanopyridinyl moieties to minimize sigma1 receptor binding .
Q. What experimental approaches resolve contradictions between in vitro affinity data and in vivo efficacy?
- Methodological Answer : Perform metabolite profiling (LC-MS/MS) to identify active or inhibitory metabolites. Compare in vitro binding data (e.g., D4 receptor IC₅₀) with in vivo PET tracer distribution in target tissues (e.g., retina for D4-rich regions). Adjust dosing regimens based on tissue-specific half-lives observed in time-activity curves .
Q. How can researchers validate the selectivity of analogs against closely related receptors (e.g., D2/D3 vs. D4)?
- Methodological Answer : Use functional assays (e.g., cAMP inhibition for D4) alongside binding assays. For example, measure Gi-coupled signaling in HEK293 cells expressing D4 receptors and compare responses to D2/D3-expressing cells. Cross-test against serotonin (5-HT1A/2A) and sigma1 receptors to confirm >100-fold selectivity .
Q. What crystallization techniques are suitable for structural elucidation of this compound?
- Methodological Answer : Recrystallize from cyclohexane/ethanol mixtures under slow evaporation. Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) can resolve molecular packing. Analyze hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles to correlate structure with solubility .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting mutagenicity data between Ames tests and in silico predictions?
- Methodological Answer : Cross-validate Ames test results (e.g., TA98 and TA100 strains) with computational tools like Derek Nexus. If discrepancies arise, conduct follow-up micronucleus assays in rodent hepatocytes to assess clastogenicity. Prioritize compounds with Ames-negative profiles and low structural alerts (e.g., absence of aromatic amines) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in receptor binding studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Calculate Hill coefficients to detect cooperativity. Report 95% confidence intervals for IC₅₀ values and apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
